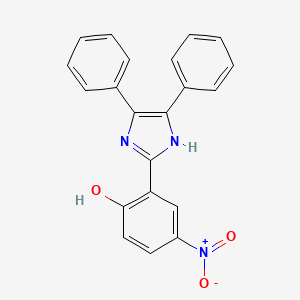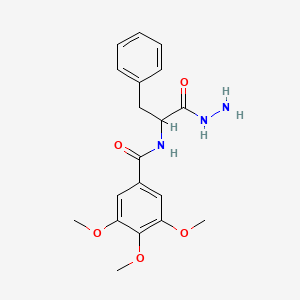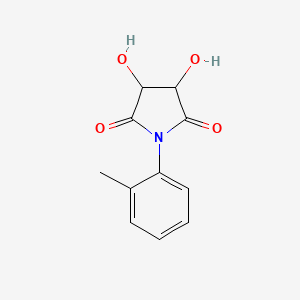
3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione, also known as urate oxidase inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule is of particular interest due to its ability to inhibit urate oxidase, an enzyme that plays a crucial role in the metabolism of purines in humans.
Wirkmechanismus
The mechanism of action of 3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione oxidase inhibitor is based on its ability to inhibit the activity of this compound oxidase. This enzyme is responsible for the conversion of uric acid to allantoin, a more soluble compound that can be easily excreted by the kidneys. By inhibiting this compound oxidase, the inhibitor can help to reduce the levels of uric acid in the body, thereby preventing the formation of uric acid crystals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound oxidase inhibitor have been extensively studied. One of the most significant effects is its ability to reduce the levels of uric acid in the body. This can help to prevent the formation of uric acid crystals, which can cause inflammation and damage to the joints. Additionally, the inhibitor has been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione oxidase inhibitor in lab experiments include its well-established mechanism of action and its ability to reduce the levels of uric acid in the body. However, there are also some limitations to its use. For example, the inhibitor can be difficult to synthesize and may be expensive to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione oxidase inhibitor. One area of interest is the development of more efficient synthesis methods that can produce the molecule in larger quantities and at a lower cost. Additionally, there is ongoing research into the potential therapeutic applications of the inhibitor beyond gout, such as in the treatment of other inflammatory conditions. Finally, there is also interest in exploring the potential use of the inhibitor as a diagnostic tool for certain medical conditions, such as hyperuricemia.
Wissenschaftliche Forschungsanwendungen
The 3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione oxidase inhibitor has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of gout, a type of arthritis caused by the accumulation of uric acid crystals in the joints. Urate oxidase inhibitor can help to reduce the levels of uric acid in the body, thereby preventing the formation of these crystals.
Eigenschaften
IUPAC Name |
3,4-dihydroxy-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-4-2-3-5-7(6)12-10(15)8(13)9(14)11(12)16/h2-5,8-9,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWXBJIGIYTPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(C(C2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B3881431.png)
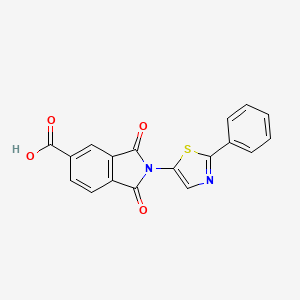
![1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3881443.png)
![N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)



![4-(dimethylamino)-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3881486.png)
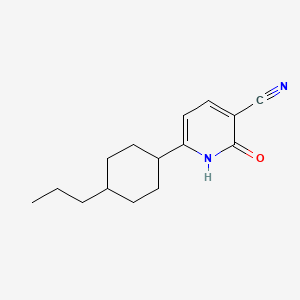
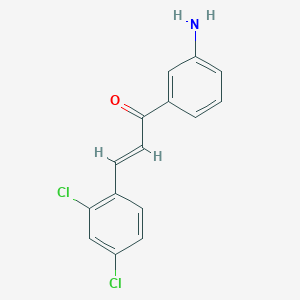
![4-[2-(2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B3881509.png)
